molecular formula C26H23N3O6S4 B12402101 N-[(2-methoxy-4-nitrophenyl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]-4-(3-sulfanylidenedithiol-4-yl)benzamide

N-[(2-methoxy-4-nitrophenyl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]-4-(3-sulfanylidenedithiol-4-yl)benzamide

Cat. No.: B12402101
M. Wt: 601.7 g/mol
InChI Key: KZSGDXTWOYBDNP-UHFFFAOYSA-N
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Description

N-[(2-methoxy-4-nitrophenyl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]-4-(3-sulfanylidenedithiol-4-yl)benzamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxy-4-nitrophenyl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]-4-(3-sulfanylidenedithiol-4-yl)benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the intermediate compounds, which are then combined to form the final product. Common reagents used in the synthesis include methoxybenzene, nitrobenzene, sulfamoylbenzene, and various thiol compounds. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxy-4-nitrophenyl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]-4-(3-sulfanylidenedithiol-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

N-[(2-methoxy-4-nitrophenyl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]-4-(3-sulfanylidenedithiol-4-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-methoxy-4-nitrophenyl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]-4-(3-sulfanylidenedithiol-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methoxyphenyl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • N-[(4-nitrophenyl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • N-[(2-methoxy-4-nitrophenyl)methyl]-N-[2-(4-aminophenyl)ethyl]benzamide

Uniqueness

N-[(2-methoxy-4-nitrophenyl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]-4-(3-sulfanylidenedithiol-4-yl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific interactions with molecular targets.

Properties

Molecular Formula

C26H23N3O6S4

Molecular Weight

601.7 g/mol

IUPAC Name

N-[(2-methoxy-4-nitrophenyl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]-4-(3-sulfanylidenedithiol-4-yl)benzamide

InChI

InChI=1S/C26H23N3O6S4/c1-35-24-14-21(29(31)32)9-8-20(24)15-28(13-12-17-2-10-22(11-3-17)39(27,33)34)25(30)19-6-4-18(5-7-19)23-16-37-38-26(23)36/h2-11,14,16H,12-13,15H2,1H3,(H2,27,33,34)

InChI Key

KZSGDXTWOYBDNP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])CN(CCC2=CC=C(C=C2)S(=O)(=O)N)C(=O)C3=CC=C(C=C3)C4=CSSC4=S

Origin of Product

United States

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